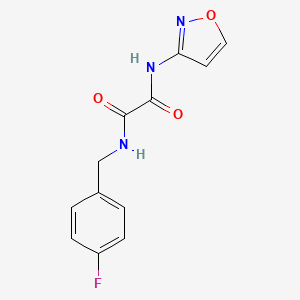

N1-(4-fluorobenzyl)-N2-(isoxazol-3-yl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N1-(4-fluorobenzyl)-N2-(isoxazol-3-yl)oxalamide is a useful research compound. Its molecular formula is C12H10FN3O3 and its molecular weight is 263.228. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neuroprotection

A study explored the pharmacological properties of YM-244769, a novel potent Na+/Ca2+ exchange (NCX) inhibitor, demonstrating its potential as a neuroprotective drug. This compound preferentially inhibits NCX3 and protects against hypoxia/reoxygenation-induced cell damage more efficiently in neuronal cells than in renal cells, suggesting therapeutic potential for conditions involving neuronal injury or disease (Iwamoto & Kita, 2006).

Medicinal Chemistry

The synthesis of chiral fluorinated isoxazol-5(4H)-ones via an organocatalytic asymmetric one-pot sequential conjugate addition/dearomative fluorination transformation of isoxazol-5(4H)-ones with nitroolefins was developed. This process afforded compounds with high enantio- and diastereoselectivities, which could be further transformed into isoxazolidin-5-one derivatives with three contiguous stereocenters, showing the potential for creating bioactive molecules with specified chirality and fluorination for medicinal purposes (Meng et al., 2013).

Radioligand Development for Imaging

The development of a NR2B-selective NMDA receptor antagonist labeled with carbon-11 for in vivo imaging of the NR2B NMDA receptor system by positron emission tomography (PET) illustrates the application of fluorobenzyl compounds in creating diagnostic tools for neurological conditions. This specific compound demonstrated high affinity and selectivity for NR2B receptors, underlining the potential of fluorobenzyl derivatives in the development of radioligands for PET imaging (Labas et al., 2009).

Anticorrosion and Material Science

Research into the anticorrosion impact of green ionic liquids, including a study on 3-(4-fluorobenzyl)-1-methyl-1H-imidazol-3-ium bromide, for mild steel in acidic solutions demonstrates the relevance of fluorobenzyl compounds in material science. This study highlighted the high inhibition efficiency of these compounds against corrosion, showcasing their potential as corrosion inhibitors in industrial applications (Bhaskaran et al., 2019).

Mechanism of Action

- Resulting Changes : Reduced bicarbonate production affects pH regulation and can impact various physiological processes .

- Downstream Effects : Altered bicarbonate levels can affect acid-base balance, electrolyte homeostasis, and cellular processes .

- Impact on Bioavailability : Factors like solubility, protein binding, and metabolism influence its bioavailability .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-N'-(1,2-oxazol-3-yl)oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN3O3/c13-9-3-1-8(2-4-9)7-14-11(17)12(18)15-10-5-6-19-16-10/h1-6H,7H2,(H,14,17)(H,15,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHHLUTOIXZWNQQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)C(=O)NC2=NOC=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[[3-(azepan-1-ylsulfonyl)-4-methylbenzoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2392732.png)

![N-benzyl-2-{5-[(3-fluoro-4-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide](/img/structure/B2392738.png)

![3-(4-Bromophenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2392745.png)

![N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2392749.png)

![3,4-difluoro-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzamide](/img/structure/B2392751.png)